Dithiodesmethylcarbodenafil

Description

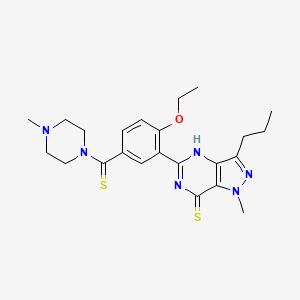

Structure

3D Structure

Properties

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBHSRKRWPQIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333233-46-7 | |

| Record name | Dithiodesmethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESMETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Characterization of Dithiodesmethylcarbodenafil

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dithiodesmethylcarbodenafil is a thio-analogue of sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an undeclared ingredient in various health and dietary supplements. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the characterization of this compound. While a specific chemical synthesis protocol for this compound is not publicly detailed in the reviewed literature, this document focuses on its isolation and rigorous structural elucidation.

Compound Identification and Physicochemical Properties

This compound is structurally similar to sildenafil, with key modifications. Its chemical identity has been established through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

| Property | Value | Source |

| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | [2] |

| Molecular Formula | C23H30N6OS2 | [2][3] |

| Molecular Weight | 470.65 g/mol | [3] |

| Monoisotopic Mass | 470.19225195 Da | [2] |

Experimental Protocols for Characterization

The characterization of this compound typically involves its isolation from a sample matrix, followed by structural analysis using a suite of spectroscopic and chromatographic techniques.

Isolation from Sample Matrix

A common method for isolating this compound from solid dietary supplements is through solid-liquid extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[4][5]

Protocol: Solid-Liquid Extraction and Semi-Preparative HPLC [4]

-

Sample Preparation: Homogenize the solid supplement material.

-

Extraction: Suspend the homogenized powder in a suitable organic solvent (e.g., ethyl acetate) and water. Vortex the mixture to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Solvent Evaporation: Carefully collect the organic supernatant and evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a mobile phase suitable for HPLC analysis.

-

Semi-Preparative HPLC: Purify the compound using a semi-preparative HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and gradient are optimized to achieve separation from other components in the extract.

Structural Characterization

HRMS is crucial for determining the elemental composition and exact mass of the molecule.

Protocol: LC-Q-TOF/MS Analysis [4]

-

Instrumentation: A liquid chromatography system coupled to a quadrupole-time-of-flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to determine the accurate mass of the protonated molecule [M+H]+.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. Common fragmentation patterns for dithio-carbodenafil-linked sildenafil analogues include ions at m/z 343 and 371.[4]

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound.

Protocol: NMR Spectroscopy [4][6]

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.[4]

-

Data Acquisition:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR & DEPT-135: Identifies the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the molecular skeleton.

-

Table 2: ¹H and ¹³C NMR Data for this compound

Note: The following is a representative compilation based on literature data for this compound and its analogues. Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[4]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-propyl-CH₂ | ~2.9 | ~30 |

| 3-propyl-CH₂ | ~1.8 | ~22 |

| 3-propyl-CH₃ | ~1.0 | ~14 |

| 1-methyl | ~4.2 | ~35 |

| Ethoxy-OCH₂ | ~4.1 | ~64 |

| Ethoxy-CH₃ | ~1.5 | ~15 |

| Phenyl H | ~7.0 - 8.0 | ~120 - 140 |

| Piperazine-CH₂ | ~2.5, ~3.8 | ~50 - 55 |

| Piperazine-N-CH₃ | ~2.3 | ~46 |

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy [5][6]

-

Sample Preparation: The purified compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Key Functional Groups: Look for characteristic absorption bands corresponding to C=S (thiocarbonyl), C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.

Signaling Pathways and Experimental Workflows

As this compound is an analogue of sildenafil, it is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. However, detailed studies on its specific signaling pathway are not extensively available in the public domain. The primary workflow for its analysis is focused on identification and characterization.

Characterization Workflow

Caption: Analytical Workflow for this compound Characterization.

Conclusion

The characterization of this compound relies on a multi-technique analytical approach. While its synthesis is not well-documented in publicly available literature, its isolation and structural elucidation have been successfully achieved using a combination of extraction, chromatography, high-resolution mass spectrometry, and various NMR techniques. The data and protocols presented in this guide provide a solid foundation for researchers and scientists involved in the identification and analysis of this and other related sildenafil analogues.

References

- 1. Structural characterization of dimethyldithiodenafil and dimethylthiocarbodenafil, analogs of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dithio-Desmethyl Carbodenafil - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of N-hydroxyethyl dithio-desethyl carbodenafil from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: The Mechanism of Action of Dithiodesmethylcarbodenafil

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research, understanding the precise mechanism of action of a compound is paramount to its development and therapeutic application. This whitepaper provides a detailed technical guide on the core mechanism of action of Dithiodesmethylcarbodenafil, a compound structurally related to known phosphodiesterase type 5 (PDE5) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biochemical cascade, supported by illustrative data and experimental frameworks.

Executive Summary

This compound is an analogue of sildenafil, a well-established PDE5 inhibitor. Its mechanism of action is centered on the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By inhibiting PDE5, this compound leads to an accumulation of cGMP in specific tissues, resulting in smooth muscle relaxation and vasodilation. This pathway is fundamental to its therapeutic effects, particularly in the context of erectile dysfunction and pulmonary hypertension.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is primarily mediated by the nitric oxide (NO)/cGMP pathway.[1][2]

-

Initiation: Upon sexual stimulation or other relevant physiological signals, there is a release of nitric oxide (NO) from endothelial cells and nerve endings.

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

-

Effector Activation: cGMP acts as a second messenger, activating protein kinase G (PKG).

-

Physiological Response: PKG activation leads to a cascade of phosphorylation events that result in a decrease in intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation.[2]

The action of cGMP is terminated by its degradation into the inactive 5'-GMP by phosphodiesterases (PDEs).[2] this compound, as a PDE5 inhibitor, specifically targets and blocks the action of the PDE5 isozyme, which is highly expressed in the corpus cavernosum and the pulmonary vasculature.[2][3] This inhibition prevents the breakdown of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation response.[2][3]

References

Dithiodesmethylcarbodenafil as a Phosphodiesterase-5 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodesmethylcarbodenafil is a synthetic compound identified as an analogue of sildenafil (B151), a well-known phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally, it is part of a growing number of undeclared synthetic phosphodiesterase type 5 (PDE5) inhibitors found in dietary supplements marketed for sexual enhancement.[1][2][3] The presence of such compounds in unregulated products poses significant health risks to consumers. This guide provides a comprehensive technical overview of this compound's presumed role as a PDE5 inhibitor, detailing its mechanism of action, methodologies for its pharmacological evaluation, and analytical procedures for its quantification.

Chemical Structure and Properties

-

IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione

-

Molecular Formula: C₂₃H₃₀N₆OS₂

-

Molecular Weight: 470.7 g/mol

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] In response to sexual stimulation, nitric oxide is released from endothelial cells and nerve endings in the corpus cavernosum of the penis. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, resulting in increased blood flow and penile erection.[1]

PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signaling cascade.[1] By inhibiting PDE5, compounds like this compound are presumed to prevent the degradation of cGMP, leading to its accumulation. This potentiation of the cGMP signaling pathway enhances smooth muscle relaxation and vasodilation in the presence of sexual stimulation.

Quantitative Data on PDE5 Inhibition

Table 1: In Vitro PDE5 Inhibitory Activity

| Compound | PDE5 IC₅₀ (nM) | Reference |

|---|---|---|

| Sildenafil | 3.5 | [4] |

| Vardenafil | 0.7 | [1] |

| Tadalafil | 1.8 | [1] |

| Acetildenafil | 4.1 | [1] |

| Hydroxyhomosildenafil | 2.9 | [1] |

| This compound | To Be Determined | |

Table 2: Selectivity Profile of PDE Inhibitors The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This is assessed by determining the IC₅₀ values against other PDE isoforms.

| Compound | PDE1 IC₅₀ (nM) | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| Sildenafil | 260 | >10,000 | >10,000 | 3.5 | 35 | 8,500 |

| Vardenafil | 130 | 1,180 | >10,000 | 0.7 | 7 | 5,300 |

| Tadalafil | 200 | 1,400 | >10,000 | 1.8 | >10,000 | 20 |

| This compound | TBD | TBD | TBD | TBD | TBD | TBD |

(Data for Sildenafil, Vardenafil, and Tadalafil are representative values from various sources)

Experimental Protocols

The following sections detail the methodologies for the in vitro and in vivo evaluation of this compound as a PDE5 inhibitor.

In Vitro PDE5 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against the PDE5 enzyme.[5]

4.1.1 Materials

-

Recombinant human PDE5A1 enzyme

-

cGMP (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Detection reagents (e.g., fluorescence-based assay kit)[6][7]

-

96-well microplates

-

Microplate reader

4.1.2 Procedure

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PDE5 enzyme, and the different concentrations of this compound. Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the cGMP substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. The detection method typically measures the amount of GMP produced or the remaining cGMP.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

Unmasking a Hidden Threat: A Technical Guide to the Isolation and Identification of Dithiodesmethylcarbodenafil in Dietary Supplements

For Researchers, Scientists, and Drug Development Professionals

The illicit adulteration of dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors poses a significant public health risk. Among the growing list of undeclared analogues is dithiodesmethylcarbodenafil, a compound structurally related to sildenafil (B151), the active ingredient in Viagra. Its clandestine inclusion in products marketed for sexual enhancement necessitates robust analytical methodologies for its detection and characterization. This technical guide provides a comprehensive overview of the isolation and identification of this compound from dietary supplement matrices, consolidating experimental protocols and key analytical data from published research.

The presence of unapproved analogues like this compound is a serious concern as their pharmacological and toxicological profiles are largely unknown, potentially leading to adverse health events for unsuspecting consumers.[1][2] The structural similarity to approved drugs like sildenafil allows these compounds to exert a physiological effect, but modifications to the molecular structure can alter their efficacy, safety, and metabolism in unpredictable ways.

Analytical Approaches to Uncover Adulteration

The detection and structural elucidation of novel sildenafil analogues such as this compound rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common initial screening method, often revealing the presence of unknown peaks with UV spectra similar to known PDE-5 inhibitors.[3][4] For definitive identification, more sophisticated methods are required.

Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is instrumental in determining the elemental composition and fragmentation patterns of the unknown compound.[3][5][6] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) provides the ultimate confirmation of the molecular structure, while Fourier-transform infrared spectroscopy (FTIR) helps to identify key functional groups.[5][6][7][8]

Quantitative Data Summary

While much of the published literature focuses on the qualitative identification of new analogues, this section summarizes the key analytical parameters that have been reported for this compound and related compounds. This data is crucial for developing targeted analytical methods for routine screening.

| Compound | Analytical Technique | Key Parameters | Reference |

| 3,5-dimethylpiperazinyl dithio-desmethylcarbodenafil | LC-UV, HRMS, NMR, FTIR | UV λmax, Accurate Mass, ¹H and ¹³C NMR chemical shifts, IR absorption bands | [5] |

| N-hydroxyethyl dithio-desethyl carbodenafil (B589546) | HPLC-UV, HRMS, NMR, FTIR | HPLC Retention Time, Accurate Mass, ¹H and ¹³C NMR chemical shifts, IR absorption bands | [6] |

| Dithiopropylcarbodenafil | LC-Q-TOF/MS, NMR, IR | UV Spectrum, HPLC Retention Time, Accurate Mass, ¹H and ¹³C NMR chemical shifts, IR absorption bands | [3] |

| This compound | LC-MS/MS | Common fragmentation patterns at m/z 343 and 371 | [3] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the isolation and identification of sildenafil analogues from dietary supplement matrices.

Sample Preparation and Extraction

The initial step involves extracting the analyte of interest from the complex dietary supplement matrix, which can be in the form of capsules, tablets, or powders.

-

Solid-Liquid Extraction: This is a common method for isolating the major adulterant.[3]

-

Homogenize the solid supplement sample into a fine powder.

-

Accurately weigh a portion of the homogenized powder (e.g., 1 gram).

-

Suspend the powder in a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).

-

Sonication or vortexing is typically used to ensure thorough extraction.

-

Centrifuge the mixture to pellet the insoluble matrix components.

-

Filter the supernatant to remove any remaining particulate matter. The resulting solution is then ready for chromatographic analysis.

-

Chromatographic Separation

HPLC is the cornerstone for separating the target analyte from other components in the extract.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is frequently used.

-

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: A UV detector is used for initial screening, often monitoring at multiple wavelengths characteristic of the pyrazolopyrimidinone (B8486647) chromophore found in sildenafil and its analogues. A diode array detector (DAD) is particularly useful for obtaining the UV spectrum of the eluting peaks.[2]

-

Structural Elucidation

Following separation, a suite of spectroscopic techniques is employed to definitively identify the structure of the isolated compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Electrospray ionization (ESI) in positive mode is commonly used.

-

A full scan is performed to determine the molecular ion peak.

-

Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion and obtain a characteristic fragmentation pattern, which aids in structural elucidation.[3][8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for identifying unknown sildenafil analogues in dietary supplements.

Caption: General workflow for the isolation and identification of this compound.

Caption: Logical flow of mass spectrometry analysis for structural elucidation.

The adulteration of dietary supplements with compounds like this compound underscores the need for continuous vigilance and the development of advanced analytical methods. The protocols and data presented in this guide serve as a valuable resource for regulatory agencies, quality control laboratories, and research institutions in the ongoing effort to protect public health from the dangers of undeclared synthetic drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of N-hydroxyethyl dithio-desethyl carbodenafil from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Dithiodesmethylcarbodenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodesmethylcarbodenafil is a sulphur-containing analogue of sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor. As an undeclared ingredient in various "herbal" or "natural" supplements for erectile dysfunction, its characterization is of significant interest to regulatory bodies and the pharmaceutical industry. The elucidation of its chemical structure is a critical step in understanding its pharmacological and toxicological profile. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural determination of this compound.

Analytical Workflow for Structural Elucidation

The process of definitively identifying an unknown compound like this compound relies on a synergistic combination of chromatographic separation and spectroscopic analysis. Each step provides a crucial piece of the puzzle, culminating in the unambiguous determination of its molecular structure.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the isolation and purification of this compound from complex matrices such as dietary supplements. A validated HPLC method is also essential for quantitative analysis.

Experimental Protocol:

A common approach for the analysis of sildenafil analogues involves a reverse-phase HPLC method. The following is a representative protocol that can be adapted and optimized for this compound:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in identifying its core structure and substituent groups. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental formula with high accuracy.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for sildenafil analogues.

-

Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) to obtain fragmentation data.

-

Collision Energy: A range of collision energies is typically applied to induce fragmentation and obtain a comprehensive fragmentation pattern.

Data Presentation:

| Parameter | Value | Interpretation |

| Molecular Formula | C₂₃H₃₀N₆OS₂ | Determined by High-Resolution Mass Spectrometry (HRMS). |

| Monoisotopic Mass | 470.1923 g/mol | The exact mass of the molecule with the most abundant isotopes. |

| [M+H]⁺ Ion | m/z 471.1996 | The protonated molecule observed in the mass spectrum. |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Fragmentation Analysis:

Dithio-carbodenafil analogues are known to exhibit characteristic fragmentation patterns. The MS/MS spectrum of this compound would be expected to show key fragment ions that correspond to the cleavage of specific bonds within the molecule. Common fragment ions for this class of compounds include those at m/z 343 and m/z 371.[1] A detailed analysis of the MS/MS spectrum allows for the piecing together of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different parts of the molecule.

-

Data Presentation:

| Atom | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Pyrazolopyrimidinone Core | ||

| CH₃ (N-methyl) | ~4.2 (s) | ~37.0 |

| CH₂ (propyl) | ~2.8 (t) | ~29.0 |

| CH₂ (propyl) | ~1.8 (m) | ~23.0 |

| CH₃ (propyl) | ~1.0 (t) | ~14.0 |

| Phenyl Ring | ||

| H (aromatic) | ~7.0-8.0 (m) | ~120-140 |

| OCH₂ | ~4.1 (q) | ~64.0 |

| OCH₂CH₃ | ~1.5 (t) | ~15.0 |

| Piperazine Ring | ||

| CH₂ (piperazine) | ~2.5-3.5 (m) | ~50-55 |

| N-CH₃ | ~2.3 (s) | ~46.0 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Structure Confirmation

The final elucidated structure of this compound is confirmed by integrating the data from all analytical techniques.

The structural elucidation of this compound is a systematic process that combines the separation power of HPLC with the detailed structural insights provided by MS and NMR spectroscopy. This guide outlines the fundamental experimental protocols and data interpretation necessary for the unambiguous identification of this and other related sildenafil analogues. The availability of robust analytical methods is paramount for the detection and characterization of such compounds in various products, ensuring public health and safety.

References

Spectroscopic Profile of Dithiodesmethylcarbodenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodesmethylcarbodenafil is a synthetic compound classified as a phosphodiesterase type 5 (PDE5) inhibitor and an analog of sildenafil (B151).[1][2] Its structural characterization is crucial for regulatory purposes, quality control, and understanding its pharmacological activity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is compiled from publicly available scientific literature and databases, offering a core resource for professionals in drug development and analysis.

Molecular Structure

Systematic Name: 5-{2-Ethoxy-5-[(4-methyl-1-piperazinyl)carbonothioyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione

Molecular Formula: C₂₃H₃₀N₆OS₂

Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Predicted/Comparative)

| ¹H NMR (Chemical Shift δ in ppm) | ¹³C NMR (Chemical Shift δ in ppm) | Assignment |

| Data not publicly available | Data not publicly available | Pyrazolo[4,3-d]pyrimidine core |

| Data not publicly available | Data not publicly available | Ethoxyphenyl group |

| Data not publicly available | Data not publicly available | N-methylpiperazine group |

| Data not publicly available | Data not publicly available | Propyl group |

Note: The specific chemical shifts are not yet fully available in the public literature but are referenced in comparative studies of sildenafil analogues.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The presence of thiocarbonyl groups (C=S) is a key feature of this molecule.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 - 2850 | C-H stretch (Alkyl) |

| ~1600 & ~1500 | C=C stretch (Aromatic) |

| ~1490 | C-N stretch (Dithiocarbamate) |

| ~1250 - 1050 | C=S stretch (Thiocarbonyl) |

| ~990 | C-S stretch (Dithiocarbamate) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the identification of this compound. The fragmentation pattern provides valuable structural information. Dithio-carbodenafil-linked sildenafil analogues are known to exhibit common fragmentation patterns.[2]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 487.1977 | [M+H]⁺ (Protonated Molecule) |

| 371 | Common fragment for dithio-carbodenafil analogues |

| 343 | Common fragment for dithio-carbodenafil analogues |

Note: The exact masses of fragments may vary slightly depending on the instrumentation and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methods reported for similar sildenafil analogues.[2]

NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker AVANCE III spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

Data Acquisition: Record standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent material (e.g., KBr pellets) or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to generate the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI), often coupled with a liquid chromatography (LC) system for separation.

-

Instrumentation: Use a high-resolution mass spectrometer, for example, a Q Exactive Orbitrap mass spectrometer.

-

Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.

-

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a foundational understanding of the structural characteristics of this compound. While a complete and detailed public dataset is still emerging, the information compiled from comparative studies and spectral databases offers valuable insights for researchers and professionals in the field. The provided experimental protocols and logical workflow serve as a practical guide for the analysis of this and similar compounds. As with any analytical work, it is recommended to obtain and verify data using certified reference standards and validated methods.

References

Dithiodesmethylcarbodenafil: An Uncharacterized Sildenafil Analogue with No Established Therapeutic Applications

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil (B151), the active ingredient in Viagra®, that has been identified as an undeclared ingredient in various health supplements. Despite its structural similarity to a well-established phosphodiesterase type 5 (PDE5) inhibitor, there is a significant lack of scientific literature detailing its therapeutic applications, mechanism of action, pharmacokinetic and pharmacodynamic profiles, or safety in preclinical or clinical studies. This document serves to summarize the current, limited knowledge of this compound and to provide a general overview of the class of compounds to which it is presumed to belong: PDE5 inhibitors. All information regarding potential mechanisms and applications is based on approved PDE5 inhibitors and should not be extrapolated to this compound without rigorous scientific investigation.

Introduction to this compound

This compound is classified as a sildenafil analogue. These are molecules that have been chemically modified from the original sildenafil structure. Such analogues are often synthesized to circumvent patent laws or to be sold as "designer drugs" in unregulated products. The primary method for identifying this compound and similar substances in seized supplements has been through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] To date, the scientific literature on this compound is confined to its detection and structural elucidation. There are no published studies on its biological activity or potential therapeutic effects.

Presumed Mechanism of Action: PDE5 Inhibition

Given its structural similarity to sildenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that plays a crucial role in regulating the concentration of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues.[3][4]

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[5] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[6] Elevated cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[3][6] By inhibiting PDE5, drugs like sildenafil prevent the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and structural elucidation of a new sildenafil analogue, dithiopropylcarbodenafil, from a premixed powder intended as a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Membrane-Mediated Action of Phosphodiesterase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Dithiodesmethylcarbodenafil: A Technical Guide for Researchers

Disclaimer: Dithiodesmethylcarbodenafil is an unapproved drug analogue. The following information is intended for research and informational purposes only and does not constitute an endorsement for its use. No definitive in vitro pharmacological studies on this compound have been published in peer-reviewed literature. This guide extrapolates its expected biological activity based on its structural similarity to known phosphodiesterase type 5 (PDE5) inhibitors.

Introduction

This compound is a structural analogue of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It has been identified in various "herbal" or "natural" dietary supplements marketed for sexual enhancement. As an analogue of a well-characterized pharmaceutical agent, this compound is presumed to exert its pharmacological effects through a similar mechanism of action. This technical guide provides an overview of the expected in vitro pharmacological profile of this compound, including its presumed mechanism of action, and details the standard experimental protocols used to characterize such compounds.

Presumed Mechanism of Action: PDE5 Inhibition

This compound is anticipated to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2] The nitric oxide (NO)-cGMP signaling pathway is the principal mediator of penile erection. Upon sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC) to produce cGMP.[3] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that culminates in smooth muscle relaxation, vasodilation, and increased blood flow to the penis.[3] By inhibiting PDE5, this compound would prevent the breakdown of cGMP, thereby potentiating the effects of nitric oxide and enhancing the erectile response.[2][3]

Quantitative Data: Comparative PDE Inhibition

While specific data for this compound is unavailable, the inhibitory activity and selectivity of its parent compounds, sildenafil and vardenafil (B611638), against various phosphodiesterase isoenzymes have been well-documented. This data provides a benchmark for the expected potency and selectivity profile of this compound.

| Compound | PDE1 (CaM) | PDE2 (cGMP-stim) | PDE3 (cAMP) | PDE4 (cAMP) | PDE5 (cGMP) | PDE6 (cGMP) | Selectivity (PDE5 vs. PDE6) |

| Sildenafil | 280 | 3500 | >10,000 | 7900 | 3.5 | 33 | ~9.4-fold |

| Vardenafil | 180 | >10,000 | >10,000 | >10,000 | 0.7 | 11 | ~15.7-fold |

| All values are IC50 (nM). Data compiled from multiple sources.[4][5][6] |

Experimental Protocols

The following are standard in vitro methodologies employed to characterize PDE5 inhibitors.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a specific PDE isoenzyme by 50% (IC50).

Principle: The assay measures the conversion of a radiolabeled or fluorescently labeled cyclic nucleotide (e.g., [³H]-cGMP or FAM-cGMP) to its corresponding 5'-mononucleotide by the PDE enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

Detailed Methodology (Radiometric Assay):

-

Enzyme Preparation: Recombinant human PDE isoenzymes (PDE1-11) are purified from appropriate expression systems (e.g., Sf9 insect cells).[4]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EDTA).[7]

-

Inhibitor Preparation: Serially dilute this compound in a suitable solvent (e.g., DMSO) to achieve a range of final assay concentrations.

-

Assay Procedure: a. In a microtiter plate, combine the reaction buffer, a known amount of the purified PDE enzyme, and the diluted inhibitor (or vehicle control). b. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate, [³H]-cGMP.[5][8] d. Incubate for a specific duration (e.g., 10-30 minutes) at 30°C. The reaction is terminated by heat inactivation (e.g., boiling for 1-2 minutes).[8]

-

Product Separation and Detection: a. Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.[8] b. The negatively charged, unreacted [³H]-cGMP is separated from the neutral [³H]-guanosine product using an anion-exchange resin (e.g., Dowex).[9] c. The eluate containing the [³H]-guanosine is collected in a scintillation vial. d. The amount of radioactivity is quantified using a liquid scintillation counter.[9]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular cGMP Measurement Assay

This assay assesses the ability of a PDE5 inhibitor to increase intracellular cGMP levels in a relevant cell type, often in response to a nitric oxide donor.

Principle: Cultured cells (e.g., human corpus cavernosum smooth muscle cells) are treated with the test compound and then stimulated with an NO donor. The intracellular cGMP concentration is then measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Detailed Methodology (ELISA):

-

Cell Culture: Plate human corpus cavernosum smooth muscle cells (hCCSMCs) in a multi-well plate and grow to near confluence.[10][11]

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).[12]

-

Stimulation: Add a nitric oxide donor, such as sodium nitroprusside (SNP), to the cell culture medium to stimulate cGMP production.[13][14]

-

Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl) to stabilize the cGMP.[12]

-

cGMP Quantification (ELISA): a. Use a commercially available cGMP ELISA kit. b. Add the cell lysates and a series of cGMP standards to a microplate pre-coated with a cGMP-specific antibody. c. Add a fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This will compete with the cGMP in the sample for binding to the antibody. d. After incubation and washing, add the enzyme's substrate. The resulting colorimetric signal is inversely proportional to the amount of cGMP in the sample. e. Measure the absorbance using a microplate reader.

-

Data Analysis: Generate a standard curve from the cGMP standards. Use this curve to determine the cGMP concentration in the cell lysates. The fold-increase in cGMP levels relative to the stimulated control (NO donor alone) is then calculated for each inhibitor concentration.

Analytical Characterization Workflow

The identification and structural elucidation of unknown sildenafil analogues like this compound in adulterated supplements typically follows a multi-step analytical workflow.

This process involves initial screening with techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), followed by identification and structural elucidation using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][15][16]

Conclusion

While direct in vitro studies on this compound are not currently in the public domain, its structural similarity to sildenafil strongly suggests that it functions as a potent inhibitor of PDE5. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to investigate the pharmacological properties of this and other unapproved PDE5 inhibitor analogues. Such studies are crucial for understanding the potential efficacy and, more importantly, the safety profile of these emerging substances.

References

- 1. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 3. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Phosphodiesterase type 5 is not upregulated by tadalafil in cultures of human penile cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dithiodesmethylcarbodenafil and its Analogues for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiodesmethylcarbodenafil is a synthetic analogue of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). As a member of the thiosildenafil (B29118) family, it is characterized by the replacement of one or both oxygen atoms in the pyrimidinone ring and the sulfonyl group of sildenafil with sulfur. This modification creates a unique chemical entity with potential for altered pharmacological properties. This technical guide provides a comprehensive overview of this compound and its analogues, focusing on their core chemical structures, presumed mechanism of action, and the experimental protocols required for their synthesis and biological evaluation. While specific quantitative data on the biological activity of this compound remains elusive in peer-reviewed literature, this guide furnishes researchers with the necessary theoretical framework and practical methodologies to investigate this novel class of compounds.

Introduction

Sildenafil, the active ingredient in Viagra®, revolutionized the treatment of erectile dysfunction through its targeted inhibition of phosphodiesterase type 5 (PDE5).[1] The success of sildenafil spurred the development of a multitude of structural analogues, often discovered as undeclared ingredients in "herbal" or "natural" supplements for sexual enhancement. Among these are the thiosildenafil analogues, a class of compounds where key oxygen atoms are substituted with sulfur. This compound is a prominent member of this class, representing a significant structural deviation from the parent compound.[2]

This guide will delve into the known characteristics of this compound and its related analogues, providing a foundational understanding for researchers interested in their synthesis, characterization, and pharmacological assessment.

Chemical Structure and Analogues

This compound is structurally related to sildenafil, with two key modifications:

-

Thionation of the Pyrimidinone Ring: The oxygen atom of the pyrazolopyrimidinone (B8486647) core is replaced by a sulfur atom, forming a thione.

-

Thionation of the Sulfonyl Group: The sulfonyl group attached to the phenyl ring is replaced by a thiocarbonyl group.

The "desmethyl" prefix indicates the absence of a methyl group on the piperazine (B1678402) ring compared to sildenafil.

Several analogues of this compound have been identified, primarily differing in the substitution on the piperazine ring. These include:

-

Dithiodesethylcarbodenafil: Features an ethyl group on the piperazine ring.

-

3,5-Dimethylpiperazinyl dithio-desmethylcarbodenafil: Contains two additional methyl groups on the piperazine ring.[3]

A clear structural relationship can be observed among these compounds, with the core dithio-sildenafil scaffold remaining constant.

Mechanism of Action: The PDE5 Signaling Pathway

As analogues of sildenafil, this compound and its related compounds are presumed to act as inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.[4][5][6]

The signaling cascade is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow, resulting in an erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP. By inhibiting PDE5, compounds like sildenafil and its analogues prevent the degradation of cGMP, leading to its accumulation and a prolonged and enhanced erectile response.

Quantitative Data

A comprehensive search of the scientific literature did not yield any specific quantitative data (e.g., IC50, Ki, or binding affinity values) for the PDE5 inhibitory activity of this compound or its direct analogues. While numerous studies have reported IC50 values for a wide range of other sildenafil analogues, the dithio-derivatives have not been included in these analyses.[7][8]

For reference, the IC50 values of sildenafil and other well-known PDE5 inhibitors are presented in the table below. This data provides a benchmark against which the potency of novel analogues can be compared.

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 3.5 - 5.2 |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

| Avanafil | 5.2 |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The following section details the experimental protocols for the synthesis and in vitro biological evaluation of this compound and its analogues.

Synthesis of this compound Analogues

While a specific, detailed protocol for the synthesis of this compound is not available in the published literature, a general synthetic strategy can be inferred from the known synthesis of sildenafil and the chemistry of thionation. The synthesis would likely involve a multi-step process culminating in the conversion of the carbonyl groups of a sildenafil-like precursor to thiocarbonyls.

General Synthetic Workflow:

Key Thionation Step:

The critical step in the synthesis of this compound is the thionation of the carbonyl groups. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10).

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide): This is a widely used reagent for the conversion of ketones and amides to the corresponding thioketones and thioamides. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene at elevated temperatures.

-

Phosphorus Pentasulfide (P4S10): This is another common thionating agent. Reactions with P4S10 are often performed in pyridine (B92270) or other high-boiling solvents.

Purification and Characterization:

Following the thionation reaction, the crude product would require purification, typically by column chromatography on silica (B1680970) gel. The structure of the purified this compound would then be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the C=S functional groups.

In Vitro PDE5 Enzyme Inhibition Assay

To determine the potency of this compound and its analogues as PDE5 inhibitors, an in vitro enzyme inhibition assay is essential. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying potency. Several assay formats can be employed, with the Fluorescence Polarization (FP) assay and the Scintillation Proximity Assay (SPA) being two of the most common high-throughput methods.[9]

5.2.1. Fluorescence Polarization (FP) Assay

-

Principle: This homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the small, fluorescently labeled cGMP is hydrolyzed by PDE5 to 5'-GMP, a specific binding agent in the assay mix captures the product. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. The presence of a PDE5 inhibitor prevents the hydrolysis of the substrate, resulting in a low polarization signal.

-

Experimental Protocol:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in an appropriate assay buffer (e.g., Tris-HCl with MgCl₂).

-

Add the diluted test compounds to the wells of a 384-well microplate.

-

Add recombinant human PDE5A1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding a fluorescein-labeled cGMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding a binding agent that specifically binds to the 5'-GMP product.

-

Measure the fluorescence polarization using a suitable microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

5.2.2. Scintillation Proximity Assay (SPA)

-

Principle: This assay utilizes a radiolabeled substrate, [³H]-cGMP, and scintillant-containing beads that are coated with a material that specifically binds the product, [³H]-5'-GMP. When the radiolabeled product binds to the beads, the emitted beta particles are close enough to excite the scintillant, producing a light signal. PDE5 inhibitors reduce the formation of the radiolabeled product, leading to a decrease in the light signal.

-

Experimental Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compound, PDE5 enzyme, and SPA beads.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate the plate at 37°C for a defined period.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.

-

Conclusion

This compound and its analogues represent a novel and under-investigated class of sildenafil-related compounds. Their unique dithio-scaffold presents an intriguing area for structure-activity relationship studies and the potential development of new PDE5 inhibitors with altered selectivity, potency, or pharmacokinetic profiles. While the current body of literature lacks specific data on their synthesis and biological activity, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to undertake a thorough investigation of these compounds. Further research is warranted to elucidate the pharmacological properties of this compound and its analogues and to determine their potential as therapeutic agents or as tools for further understanding the intricacies of PDE5 inhibition.

References

- 1. This compound | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Evolving Landscape of PDE5 Inhibition: A Technical Guide to Novel Sildenafil Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151), the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, revolutionized the treatment of erectile dysfunction. However, the quest for analogues with improved potency, selectivity, and pharmacokinetic profiles remains a key focus in drug discovery. This technical guide provides an in-depth pharmacological profile of novel sildenafil analogues, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the core signaling pathways and experimental workflows.

Introduction

The therapeutic effect of sildenafil and its analogues is mediated through the inhibition of PDE5, an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, vasodilation, and penile erection. The development of novel analogues aims to optimize the pharmacological properties of the parent compound, targeting increased potency, greater selectivity over other PDE isoforms to minimize side effects, and improved pharmacokinetic characteristics. This guide explores the pharmacological profiles of several new classes of sildenafil analogues, including those with modifications to the pyrazolopyrimidinone (B8486647) scaffold, the phenyl ring, and the N-substituted piperazine (B1678402) moiety.[2][3][4][5]

Core Signaling Pathway: The NO/cGMP Cascade

The physiological mechanism of penile erection is governed by the NO/cGMP signaling pathway. Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC). sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a second messenger. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that sequester cytosolic calcium and cause smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow and engorgement of the penile tissue, leading to an erection. PDE5 terminates this process by hydrolyzing cGMP to GMP. Sildenafil and its analogues act as competitive inhibitors of PDE5, preventing the degradation of cGMP and thus potentiating the erectile response.

Figure 1. The Nitric Oxide/cGMP signaling pathway and the inhibitory action of sildenafil analogues.

Quantitative Pharmacological Data of Novel Sildenafil Analogues

The following tables summarize the in vitro potency and selectivity of representative novel sildenafil analogues compared to sildenafil.

Table 1: In Vitro PDE5 Inhibitory Activity of Novel Pyrazolopyrimidinone Analogues

| Compound | Modification | PDE5 IC50 (nM) | Reference |

| Sildenafil | - | 5.22 - 5.6 | [4][6] |

| Compound 4a | Replacement of N-methylpiperazine with N-(6-hydroxyhexyl)sulfonamide | 1.5 | [4] |

| Compound 5 | Undisclosed modification on the pyrazolopyrimidinone scaffold | More potent than sildenafil | [2] |

| TPN729MA | Novel pyrazolopyrimidinone derivative | 2.28 | [6] |

| Compound 5 (Monocyclic) | 5,6-diethyl-2-[2-n-propoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]pyrimidin-4(3H)-one | 1.6 | [7] |

Table 2: Selectivity Profile of Novel Sildenafil Analogues against other PDE Isoforms

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) | Reference |

| Sildenafil | 5.22 | 60 | 20 | >1000 | [6] |

| Compound 5 | More potent than sildenafil | - | 20-fold vs. PDE5 | - | [2] |

| TPN729MA | 2.28 | 248 | 20 | 2671 | [6] |

| Compound 4a | 1.5 | Similar to sildenafil | Similar to sildenafil | Similar to sildenafil | [4] |

Detailed Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput method for determining the half-maximal inhibitory concentration (IC50) of test compounds against PDE5.[8]

-

Objective: To quantify the in vitro inhibitory potency of novel sildenafil analogues on human recombinant PDE5A1.

-

Materials:

-

Human recombinant PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

Microplate reader capable of fluorescence polarization measurement

-

-

Methodology:

-

Compound Preparation: Create serial dilutions of the test compounds in DMSO, followed by dilution in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the serially diluted test compound or reference standard (e.g., sildenafil), and the human recombinant PDE5A1 enzyme.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

-

Detection: Measure the fluorescence polarization in each well using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

-

Figure 2. A simplified workflow for a Fluorescence Polarization (FP) based PDE5 inhibition assay.

Isolated Rabbit Corpus Cavernosum Relaxation Studies

This ex vivo model assesses the functional effect of sildenafil analogues on erectile tissue.

-

Objective: To evaluate the ability of novel sildenafil analogues to induce or potentiate relaxation of corpus cavernosum smooth muscle.

-

Materials:

-

Male New Zealand White rabbits

-

Krebs solution (bubbled with 95% O₂ and 5% CO₂)

-

Phenylephrine (B352888) or KCl for pre-contraction

-

Organ bath system with isometric force transducers

-

Test compounds

-

-

Methodology:

-

Tissue Preparation: Penile erectile tissue is obtained from male New Zealand White rabbits. The corpus cavernosum is dissected and cut into longitudinal strips.[10]

-

Mounting: The tissue strips are mounted in organ baths containing Krebs solution at 37°C under a resting tension of 2g.[10]

-

Pre-contraction: The tissues are pre-contracted with a contractile agent such as phenylephrine (e.g., 10 µM) or KCl (e.g., 60 mM) to achieve a stable plateau of contraction.[10]

-

Compound Addition: The test compounds are added to the organ bath in a cumulative concentration-dependent manner.

-

Measurement of Relaxation: The relaxation of the tissue strips is recorded isometrically. The relaxant potencies are expressed as the percentage of inhibition of the pre-contraction.

-

Data Analysis: Concentration-response curves are plotted, and pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum response) are calculated.

-

In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats

This in vivo model is the gold standard for assessing erectile function in preclinical studies.

-

Objective: To determine the in vivo efficacy of novel sildenafil analogues on erectile function.

-

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital)

-

Pressure transducer and recording system

-

Bipolar platinum electrode for nerve stimulation

-

23G needle connected to a pressure transducer

-

Cannula for drug administration (intravenous or oral)

-

-

Methodology:

-

Anesthesia and Surgical Preparation: Rats are anesthetized, and the carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). The penis is exposed, and a 23G needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. The cavernous nerve is identified and isolated for electrical stimulation.

-

Drug Administration: The test compound or vehicle is administered intravenously or orally.

-

Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode at various frequencies and voltages to induce an erectile response.

-

ICP and MAP Recording: ICP and MAP are recorded continuously before, during, and after nerve stimulation.

-

Data Analysis: The erectile response is quantified by calculating the maximal ICP and the area under the curve (AUC) of the ICP response. The ratio of maximal ICP to MAP is often calculated to normalize for changes in systemic blood pressure.

-

Structure-Activity Relationship (SAR) Insights

The development of novel sildenafil analogues has been guided by structure-activity relationship studies. Key insights include:

-

Pyrazolopyrimidinone Scaffold: This core structure is essential for binding to the active site of PDE5. Modifications to this scaffold are generally conservative.

-

Phenyl Ring: The ethoxy group on the phenyl ring is crucial for potency. Modifications to the phenyl ring, such as fusing an ether ring, have been explored, with findings suggesting that the planarity of the molecule can inversely affect activity.[3] The open-chain 2'-alkoxy group appears to be a better lipophilic requirement than a cyclic alkoxy moiety.[3]

-

N-Substituted Piperazine Moiety: This region of the molecule is a primary site for modification to improve potency and selectivity. Replacing the N-methylpiperazine with other N-substituted piperazines or ethylenediamine (B42938) moieties has yielded analogues with nanomolar IC50 values.[5] For example, replacing the N-methylpiperazine with a tolyl or m-(trifluoromethyl)phenyl group has been shown to boost potency.[11]

Conclusion

The pharmacological profile of novel sildenafil analogues demonstrates a continuous effort to refine the therapeutic properties of this important class of drugs. By modifying the core sildenafil structure, researchers have developed new compounds with enhanced potency against PDE5 and, in some cases, improved selectivity over other PDE isoforms. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of these novel analogues, from in vitro enzyme inhibition and ex vivo tissue-based assays to in vivo models of erectile function. Future research will likely focus on further optimizing selectivity to minimize side effects and improving pharmacokinetic profiles to offer greater patient convenience and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development of a Robust Analytical Method for Dithiodesmethylcarbodenafil using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract